molecular formula C9H9BrN4 B13459768 1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole

1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B13459768
M. Wt: 253.10 g/mol
InChI Key: ZVMQDRIMCGTJDW-UHFFFAOYSA-N
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Description

1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole is a heterocyclic organic compound that features a tetrazole ring substituted with a benzyl group and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of benzyl azide with bromoacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-Benzyl-1H-tetrazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Bromomethyl)-1H-tetrazole: Lacks the benzyl group, affecting its overall stability and binding properties.

    1-Benzyl-5-methyl-1H-tetrazole:

Uniqueness: 1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both benzyl and bromomethyl groups, which confer distinct reactivity and binding characteristics. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-benzyl-5-(bromomethyl)tetrazole

InChI

InChI=1S/C9H9BrN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

ZVMQDRIMCGTJDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)CBr

Origin of Product

United States

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